ethyl 4-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoate
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Overview
Description
Ethyl 4-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoate is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives.
Preparation Methods
The synthesis of ethyl 4-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 4-aminobenzoic acid with 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine in the presence of coupling reagents such as EDCI or DCC. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 4-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that rely on the enzyme’s function . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 4-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoate can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
1H-pyrazolo[3,4-b]pyridine: Exhibits similar biological activities but with different structural features.
4-hydroxy-2-quinolone: Another heterocyclic compound with diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications .
Properties
Molecular Formula |
C15H15N5O2 |
---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
ethyl 4-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoate |
InChI |
InChI=1S/C15H15N5O2/c1-3-22-15(21)10-4-6-11(7-5-10)19-13-12-8-18-20(2)14(12)17-9-16-13/h4-9H,3H2,1-2H3,(H,16,17,19) |
InChI Key |
XIZWAHZUOWTEOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C |
Origin of Product |
United States |
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